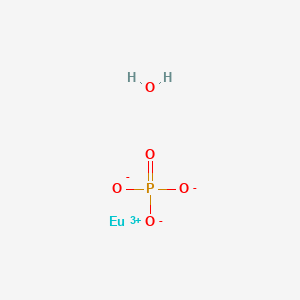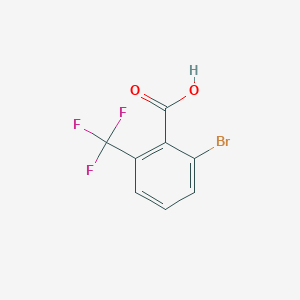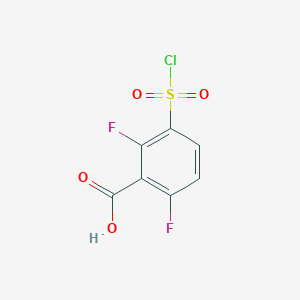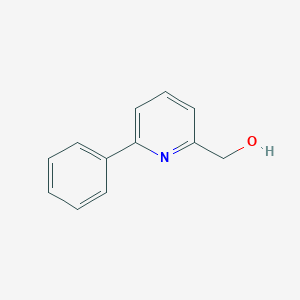
2-Hydroxymethyl-6-phenylpyridine
Übersicht
Beschreibung
2-Hydroxymethyl-6-phenylpyridine (2HM6PP) is a synthetic compound used in laboratory experiments for its diverse range of applications. It is an important synthetic tool for the preparation of a variety of compounds and has been used in a wide range of research areas, including organic synthesis, medicinal chemistry, and biochemistry. 2HM6PP has been found to have a wide range of biochemical and physiological effects, making it an invaluable tool for research.
Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
2-Hydroxymethyl-6-phenylpyridine-Derivate wurden auf ihr Potenzial als Herbizide untersucht. Forscher haben neue Pyrazol-Derivate synthetisiert, die Phenylpyridin-Einheiten enthalten, und ihre herbizide Aktivität gegen verschiedene Unkrautarten bewertet. Einige Verbindungen zeigten moderate Aktivität, was darauf hindeutet, dass diese Derivate vielversprechende Ausgangspunkte für neue Post-Emergenz-Herbizide sein könnten .
Katalyse in der organischen Synthese
Die Verbindung wurde in der Palladium-katalysierten regioselektiven ortho-Arylierung von Arylpyridinen eingesetzt. Dieser Prozess ist bedeutend für die Synthese komplexer organischer Moleküle, insbesondere in der pharmazeutischen Industrie, wo die selektive C–C-Bindungsbildung für die späte Synthese von Arzneimitteln entscheidend ist .
Biologische Aktivität bei Typ-2-Diabetes mellitus (T2DM)
Phenylpyridin-Derivate haben eine Hemmung von DPP4 gezeigt, was für die Kontrolle des Blutzuckerspiegels bei Patienten mit T2DM von Vorteil ist. Seit der FDA-Zulassung des ersten DPP4-Inhibitors im Jahr 2006 besteht ein großes Interesse an dieser Klasse von Verbindungen aufgrund ihrer Wirksamkeit und geringen Toxizität im Vergleich zu anderen Therapien .
Synthese biologisch aktiver Moleküle
Die Phenylpyridin-Einheit ist ein häufiges Merkmal in biologisch aktiven Molekülen, die in der Medizin, in Pestiziden und in Tierarzneimitteln verwendet werden. Seine Derivate werden in der Untersuchung und Entwicklung von Fungiziden, Insektiziden und anderen Pestizidprodukten eingesetzt .
Entwicklung von Tierarzneimitteln
Ähnlich wie bei der Verwendung in der Humanmedizin werden Phenylpyridin-Derivate auch bei der Entwicklung von Tierarzneimitteln eingesetzt. Das Strukturmotiv wird oft in Moleküle integriert, die entwickelt werden, um Krankheiten bei Tieren zu behandeln oder vorzubeugen .
Pharmazeutisches Wirkstoffdesign
Das strukturelle Grundgerüst von this compound ist geeignet für Modifikationen, die zur Entwicklung neuer pharmazeutischer Wirkstoffe führen können. Seine Derivate können so angepasst werden, dass sie mit verschiedenen biologischen Zielen interagieren, und bieten so einen Weg zu neuartigen Therapeutika .
Entwicklung von Pestizidprodukten
Die Vielseitigkeit von this compound ermöglicht die Verwendung zur Herstellung kleiner Moleküle mit pestiziden Eigenschaften. Diese Moleküle können für bestimmte Schädlinge und Kulturen optimiert werden und tragen so zum Fortschritt nachhaltiger landwirtschaftlicher Praktiken bei .
Eigenschaften
IUPAC Name |
(6-phenylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZBIMBCUEUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443974 | |
| Record name | 2-Hydroxymethyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162614-73-5 | |
| Record name | 2-Hydroxymethyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



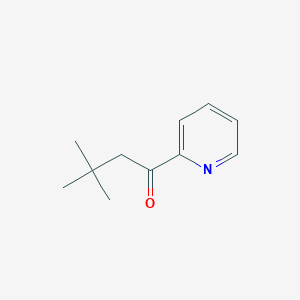

![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)
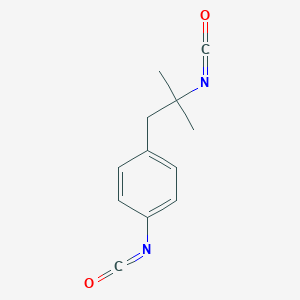
![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
